molecular formula C9H7BrN2O5 B1433089 (Z)-Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate CAS No. 1628563-38-1

(Z)-Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate

Cat. No. B1433089
M. Wt: 303.07 g/mol
InChI Key: DBFMDFCETKWFBB-FLIBITNWSA-N
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Description

(Z)-Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate, also known as MBNPA, is an organic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in polar organic solvents and has a molecular weight of 437.33 g/mol. MBNPA is an important reagent in organic synthesis and has been used in the preparation of a number of compounds, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Improvement in Synthesis Processes

  • (L. Jing, 2003) discussed improvements in the synthesis process of related compounds, emphasizing simplified procedures and reduced production costs.

Role in Biological Activities

  • A study by (Chakraborty et al., 2014) explored the role of ligand backbone in tridentate Schiff-base on the biological activities of zinc(II) complexes, including catalytic activities relevant to biochemistry.

Herbicidal Activity

  • Research by (Hayashi & Kouji, 1990) examined the herbicidal effects of geometrical isomers of a compound structurally similar to (Z)-Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate.

Utility as a Protecting Group

  • The utility of (2-nitrophenyl)acetyl, closely related to the queried compound, as a protecting group for hydroxyl functions was detailed by (Daragics & Fügedi, 2010).

Fungicidal Activity

  • (Liu et al., 2014) discussed the synthesis and fungicidal activity of novel compounds containing a Z-configuration methyl 2-(methoxyimino) acetate moiety.

Formation of Unique Compounds

  • (Mayer et al., 2004) explored the unexpected formation of arcyriacyanin-type alkaloids through the reaction of related compounds.

Applications in Antibiotic Synthesis

  • (Tatsuta et al., 1994) detailed the preparation of a Z-isomer of a similar compound, highlighting its significance in the synthesis of cephem antibiotics.

Catalysis in Ester Hydrolysis

  • (Suh, Cheong, & Han, 1984) studied the catalysis of ester hydrolysis by metal complexes, including oximinatozinc(II) ions, which are relevant to the queried compound.

properties

IUPAC Name

methyl (2Z)-2-(4-bromo-2-nitrophenyl)-2-hydroxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O5/c1-17-9(13)8(11-14)6-3-2-5(10)4-7(6)12(15)16/h2-4,14H,1H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFMDFCETKWFBB-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NO)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N\O)/C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate
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(Z)-Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate
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(Z)-Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate

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